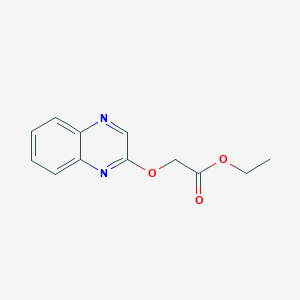

![molecular formula C16H15ClFNO3S B2780242 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034605-38-2](/img/structure/B2780242.png)

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

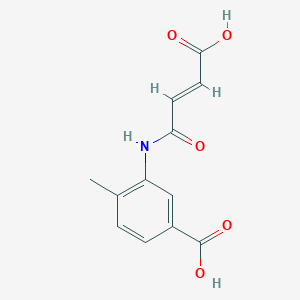

The compound “4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a complex organic molecule. It contains a seven-membered oxazepine ring, which is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and five carbon atoms in a seven-membered ring structure . The molecule also contains a sulfonyl functional group attached to a 3-chloro-2-methylphenyl group, and a fluorine atom attached to the seventh position of the oxazepine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the seven-membered oxazepine ring, the sulfonyl functional group, and the halogen atoms (chlorine and fluorine). The presence of these functional groups and atoms would significantly influence the chemical properties of the molecule .Chemical Reactions Analysis

Oxazepine derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution . The presence of the sulfonyl group and halogen atoms could also make the molecule susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazepine ring, sulfonyl group, and halogen atoms could contribute to its polarity, solubility, and reactivity .Scientific Research Applications

Antibacterial and Antifungal Applications

One notable application of sulfone derivatives similar to 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is in combating bacterial infections in agriculture. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown effective antibacterial activities against rice bacterial leaf blight, a disease caused by the pathogen Xanthomonas oryzae pv. oryzae (Shi et al., 2015). Similarly, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline exhibited potent antimicrobial activity, highlighting the potential of such compounds in medicinal chemistry applications, particularly as antifungal agents (Janakiramudu et al., 2017).

Carbonic Anhydrase Inhibition

The compound's structural motif has relevance in inhibiting human carbonic anhydrases, enzymes of therapeutic interest. Research demonstrates that unprotected primary sulfonamide groups facilitate the formation of polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This showcases a dual role of the primary sulfonamide functionality in both facilitating ring construction and acting as an enzyme inhibitor (Sapegin et al., 2018).

Neuroleptic Activity

Compounds structurally related to 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine have shown potential neuroleptic-like activity. For instance, 3-phenyl-2-piperazinyl-5H-1-benzazepines with specific substitutions have been found to possess activities comparable to chlorpromazine in inhibiting exploratory behavior, conditioned avoidance response, and self-stimulation response in studies, indicating potential as central nervous system agents (Hino et al., 1988).

Organocatalytic Asymmetric Synthesis

The framework of 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine lends itself to organocatalytic reactions. A notable application is the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding cyclic amines with chiral tetrasubstituted C-F stereocenters. This process emphasizes the importance of the compound's structure in facilitating asymmetric synthesis with high yields and selectivity (Li, Lin, & Du, 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(3-chloro-2-methylphenyl)sulfonyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO3S/c1-11-14(17)3-2-4-16(11)23(20,21)19-7-8-22-15-6-5-13(18)9-12(15)10-19/h2-6,9H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBZFOLEDIWXHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2780163.png)

![2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2780164.png)

![Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride](/img/structure/B2780165.png)

![2-(2-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2780170.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2780173.png)

![1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol](/img/structure/B2780175.png)

![1-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine;hydrochloride](/img/structure/B2780178.png)